1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a chloro-methylphenyl group and a dimethoxyphenylethylamino group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone core, followed by the introduction of the chloro-methylphenyl and dimethoxyphenylethylamino substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.
Substitution: The chloro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs significantly in its applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural features and have been studied for their potential to enhance the activity of other agents.
Uniqueness
1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-14-16(22)5-4-6-17(14)25-12-11-24-20(21(25)26)23-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKREOBXIBSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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